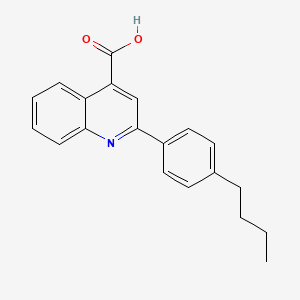

2-(4-Butylphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

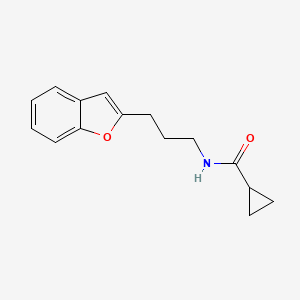

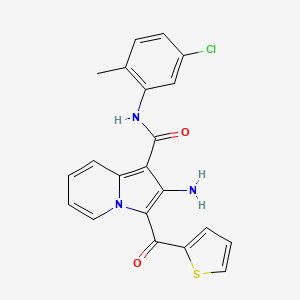

2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .Molecular Structure Analysis

The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .科学的研究の応用

Synthesis and Anticancer Activity

Quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating methods, have been found effective against various carcinoma cell lines. These derivatives, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, exhibited significant anticancer activity and induced apoptosis in certain cell lines. The compounds' interaction with hTopoIIα suggests a potential role as hTopoIIα inhibitors, which could be explored further for cancer treatment (Bhatt, Agrawal, & Patel, 2015).

Microwave-Assisted Synthesis

A study developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This approach, involving the direct reaction of acid or ester with substituted anilines, demonstrates an efficient and innovative synthesis method (Bobál et al., 2012).

Cd(II) Complexes Synthesis and Properties

2-Phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes displayed interesting fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have shown notable in vitro antimicrobial activity against a broad spectrum of microorganisms. Compounds like 7-chloro-2-phenyl-quinoline-4-carboxylic acid displayed strong results against bacteria such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Studies

Quinoline-6-carboxylic acid derivatives have been studied for their photophysical behaviors. These compounds, exhibiting dual emissions and large Stokes shift emission patterns, indicate potential applications in the field of fluorescence and spectroscopy (Padalkar & Sekar, 2014).

Amylolytic Agents Synthesis

Fluorine bearing quinoline-4-carboxylic acids have been synthesized and evaluated as amylolytic agents against Aspergillus fungi. This research offers insights into the development of novel compounds with potential applications in controlling fungal growth (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Safety and Hazards

特性

IUPAC Name |

2-(4-butylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYGMJUUVXDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

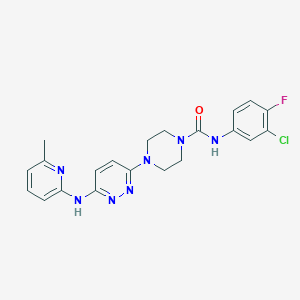

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)